An In-depth Technical Guide to Ala5-Galanin (2-11): A Highly Selective GAL2R Agonist
An In-depth Technical Guide to Ala5-Galanin (2-11): A Highly Selective GAL2R Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala5-Galanin (2-11) is a synthetic peptide analogue of the N-terminal fragment of the neuropeptide galanin. This modified ligand is characterized by the substitution of serine with alanine at position 5. This single amino acid change confers a remarkable and potent selectivity for the galanin receptor 2 (GAL2R), making it an invaluable tool for elucidating the physiological and pathological roles of this specific receptor subtype. Unlike the endogenous galanin, which binds to all three galanin receptor subtypes (GAL1R, GAL2R, and GAL3R), Ala5-Galanin (2-11) exhibits a pronounced preference for GAL2R, with significantly diminished or absent affinity for GAL1R and GAL3R.[1][2] This high selectivity allows for the targeted investigation of GAL2R-mediated signaling pathways and their implications in various physiological processes and disease states.
Core Properties and Structure
Ala5-Galanin (2-11) is a decapeptide, representing amino acids 2 through 11 of the native galanin sequence, with a key modification at position 5.
Structure: Thr-Trp-Thr-Leu-Ala -Ser-Ala-Gly-His-Tyr-NH2
The substitution of the polar serine residue with the nonpolar alanine residue at position 5 is the critical determinant of its receptor selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for Ala5-Galanin (2-11) from various experimental assays.
Table 1: Receptor Binding Affinity
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Ala5-Galanin (2-11) | Human GAL2R | 258 nM | [3][4] |
| Ala5-Galanin (2-11) | Human GAL1R | No binding detected (up to 0.1 mM) | [1][2] |
| Ala5-Galanin (2-11) | Human GAL3R | No binding detected (up to 0.1 mM) | [1][2] |
Table 2: Functional Activity
| Assay | Cell Line | Parameter | Value | Reference |
| Inositol Phosphate Accumulation | CHO-K1 cells expressing human GAL2R | EC50 | 1.01 ± 0.18 µM | [5] |
| xCELLigence Impedance Assay | CHO-K1 cells expressing human GAL2R | EC50 | 191 ± 49 nM | [6] |
| Cyclic AMP (cAMP) Production | SH-SY5Y cells expressing human GAL2R | - | No significant stimulation | [2] |
Note: The difference in EC50 values between the inositol phosphate and xCELLigence assays may be attributed to the different sensitivities and endpoints of these two distinct assay technologies.[6]
Signaling Pathways
Activation of GAL2R by Ala5-Galanin (2-11) primarily initiates signaling through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Ala5-Galanin (2-11) are provided below.
Radioligand Competitive Binding Assay
This assay is performed to determine the binding affinity (Ki) of Ala5-Galanin (2-11) for the different galanin receptor subtypes.
Methodology:
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Cell Culture and Membrane Preparation:
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CHO-K1 cells stably expressing human GAL1R or GAL2R, and Flp-In T-REx 293 cells with inducible expression of human GAL3R are cultured under standard conditions.
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Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
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Binding Reaction:
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Membrane preparations are incubated in a binding buffer containing a constant concentration of [125I]-labeled porcine galanin (a radioligand that binds to all galanin receptor subtypes).
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Increasing concentrations of unlabeled Ala5-Galanin (2-11) (the competitor ligand) are added to the incubation mixture.
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The reaction is incubated to allow competitive binding to reach equilibrium.
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Separation and Detection:
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The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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The radioactivity retained on the filters, corresponding to the amount of bound [125I]-galanin, is measured using a gamma counter.
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Data Analysis:
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The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Ala5-Galanin (2-11) that inhibits 50% of the specific binding of the radioligand).
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
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Inositol Phosphate Accumulation Assay
This functional assay measures the ability of Ala5-Galanin (2-11) to stimulate the production of inositol phosphates, a downstream second messenger of GAL2R activation.
Methodology:
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Cell Culture and Labeling:
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CHO-K1 cells stably expressing human GAL2R are seeded in multi-well plates.
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The cells are pre-incubated with [3H]-myo-inositol for 24 hours to allow for its incorporation into cellular phosphoinositides.
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Ligand Stimulation:
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The cells are washed and then stimulated with varying concentrations of Ala5-Galanin (2-11) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
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Extraction and Separation:
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The reaction is terminated, and the cells are lysed.
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The soluble inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.
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Quantification:
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The amount of [3H]-labeled inositol phosphates is quantified by liquid scintillation counting.
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Data Analysis:
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The data are plotted as a dose-response curve, and the EC50 value (the concentration of Ala5-Galanin (2-11) that produces 50% of the maximal response) is determined.[7]
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xCELLigence Real-Time Cell Analysis
This label-free assay measures changes in cellular impedance in real-time, providing a dynamic readout of cellular responses to receptor activation.
Methodology:
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Cell Seeding:
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CHO-K1 cells expressing human GAL2R are seeded into the wells of an E-Plate, which contains microelectrodes on the bottom.
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The cells are allowed to attach and proliferate, forming a monolayer over the electrodes.
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Baseline Measurement:
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The xCELLigence system measures the baseline impedance of the cell monolayer.
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Ligand Addition and Real-Time Monitoring:
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A dilution series of Ala5-Galanin (2-11) is added to the wells.
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The instrument continuously monitors the impedance of the cells in real-time. Ligand-induced changes in cell morphology, adhesion, and proliferation result in changes in impedance.
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Data Analysis:
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The real-time impedance data is recorded and analyzed to generate dose-response curves.
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The EC50 value is calculated from these curves.
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Mandatory Visualizations
Experimental Workflow: Inositol Phosphate Accumulation Assay
Logical Relationship: Structure-Activity Relationship of Galanin Analogues
References
- 1. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
